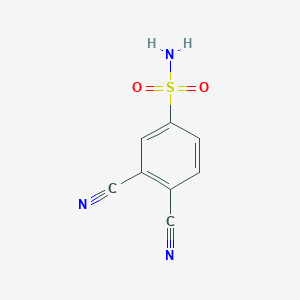
3,4-Dicyanobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dicyanobenzene-1-sulfonamide: is an organic compound with the molecular formula C8H5N3O2S. It is characterized by the presence of two cyano groups (-CN) and a sulfonamide group (-SO2NH2) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyanobenzene-1-sulfonamide typically involves the sulfonylation of amines with sulfonyl chlorides in the presence of a base. This method involves the nucleophilic attack by ammonia, primary or secondary amines with sulfonyl chlorides . Another efficient method for the preparation of sulfonamides involves the NH4I-mediated amination of sodium sulfinates .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often relies on scalable and environmentally friendly methods. The use of metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids provides an efficient system for the construction of sulfonamides .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dicyanobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the cyano groups under appropriate conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: 3,4-Dicyanobenzene-1-sulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications .
Biology and Medicine: Sulfonamide derivatives have broad biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound may serve as a precursor for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3,4-Dicyanobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The cyano groups can also participate in interactions with proteins and other biomolecules, affecting their function .
Comparison with Similar Compounds
4-Aminobenzenesulfonamide: Known for its antibacterial properties.
4-Nitrobenzenesulfonamide: Used in the synthesis of various organic compounds.
4-Methylbenzenesulfonamide: Commonly used as a reagent in organic synthesis.
Uniqueness: 3,4-Dicyanobenzene-1-sulfonamide is unique due to the presence of both cyano and sulfonamide groups on the benzene ring.
Properties
CAS No. |
188021-59-2 |
|---|---|
Molecular Formula |
C8H5N3O2S |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
3,4-dicyanobenzenesulfonamide |
InChI |
InChI=1S/C8H5N3O2S/c9-4-6-1-2-8(14(11,12)13)3-7(6)5-10/h1-3H,(H2,11,12,13) |
InChI Key |
CYNHNQCTKLRDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)

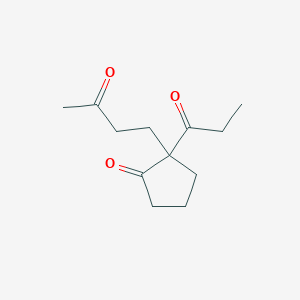
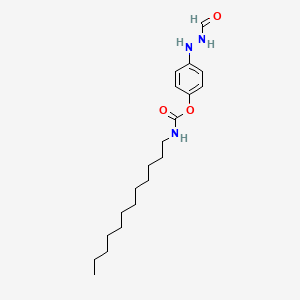
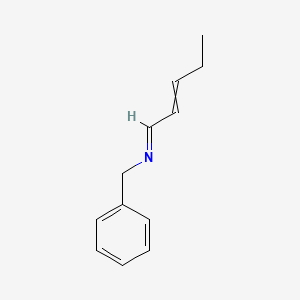
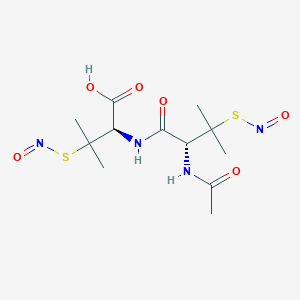

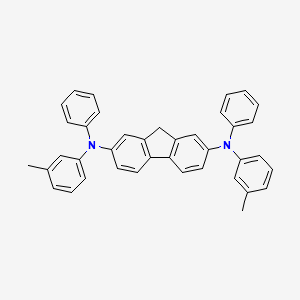
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
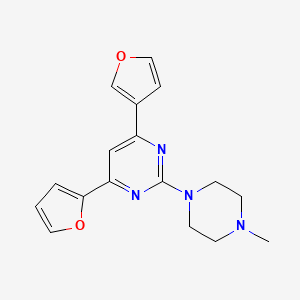

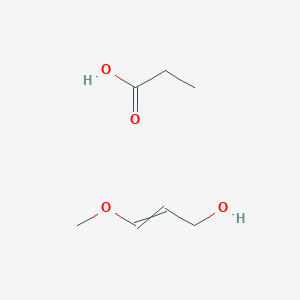
![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)

